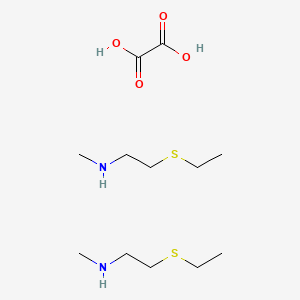

2-ethylsulfanyl-N-methylethanamine;oxalic acid

Descripción

Chemical Identity and Structural Characterization of 2-Ethylsulfanyl-N-Methylethanamine Oxalate

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-ethylsulfanyl-N-methylethanamine oxalate follows International Union of Pure and Applied Chemistry guidelines, where the primary structure consists of an ethanamine backbone substituted with an ethylsulfanyl group at the 2-position and a methyl group attached to the nitrogen atom. The compound can be alternatively named as N-methyl-2-(ethylthio)ethanamine oxalate, reflecting the thioether linkage present in the molecular framework. The base compound possesses the molecular formula C₅H₁₃NS, indicating a relatively simple organic structure containing five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom.

The oxalate counterion, derived from oxalic acid (ethanedioic acid), contributes the molecular formula C₂H₂O₄ to the overall salt composition. In the typical 2:1 stoichiometric arrangement observed for this compound, two molecules of the organic base combine with one molecule of oxalic acid, resulting in an overall molecular formula of C₁₂H₂₈N₂S₂O₄ for the complete salt. This stoichiometric relationship reflects the diprotic nature of oxalic acid and its ability to form stable salt bridges with basic nitrogen-containing compounds.

The compound exhibits a calculated molecular weight of approximately 308.5 grams per mole for the 2:1 salt complex. The presence of the ethylsulfanyl substituent introduces significant conformational flexibility to the molecule, as the carbon-sulfur bond allows for rotation around the C-S axis. The nitrogen atom adopts a pyramidal geometry characteristic of secondary amines, with the lone pair of electrons contributing to the compound's basic properties and its ability to form hydrogen bonds with the oxalate anion.

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of 2-ethylsulfanyl-N-methylethanamine oxalate reveals a complex three-dimensional network stabilized by multiple intermolecular interactions. The solid-state structure demonstrates the formation of ionic pairs between the protonated amine groups and the deprotonated carboxylate functionalities of the oxalate anion. These primary ionic interactions are supplemented by an extensive hydrogen bonding network that contributes significantly to the overall crystal stability.

In the crystalline lattice, the ethylsulfanyl chains adopt extended conformations that minimize steric hindrance while maximizing van der Waals interactions between adjacent molecules. The sulfur atoms participate in weak intermolecular contacts, including sulfur-hydrogen interactions and potential sulfur-sulfur contacts at distances approaching the sum of van der Waals radii. These secondary interactions contribute to the overall packing efficiency and thermal stability of the crystalline material.

The oxalate anions typically adopt a planar configuration in the solid state, with both carboxylate groups lying in the same molecular plane. This planar arrangement facilitates the formation of strong hydrogen bonds with the protonated amine groups, creating chains or layers of hydrogen-bonded networks throughout the crystal structure. The spacing between these layers is determined by the length of the ethylsulfanyl substituents and their preferred conformational arrangements.

Temperature-dependent crystallographic studies would be expected to reveal thermal expansion coefficients and potential phase transitions that could affect the compound's stability under various storage and handling conditions. The presence of flexible alkyl chains suggests that the crystal structure may exhibit anisotropic thermal expansion, with greater expansion occurring along directions parallel to the chain axes.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-ethylsulfanyl-N-methylethanamine oxalate through analysis of both ¹H and ¹³C nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic multipicity patterns that allow for unambiguous assignment of all hydrogen environments within the molecule. The N-methyl group appears as a sharp singlet at approximately 2.4-2.6 parts per million, integrating for three protons and showing potential broadening due to rapid exchange processes involving the protonated nitrogen center.

The ethylsulfanyl substituent generates a distinctive pattern consisting of a triplet for the methyl group at approximately 1.3 parts per million and a quartet for the methylene group at 2.6 parts per million, with coupling constants typically ranging from 7.0 to 7.5 hertz. The ethanamine backbone produces a complex multipicity pattern, with the α-methylene group appearing as a triplet at 2.8-3.0 parts per million and the β-methylene group showing characteristic coupling to both the sulfur-attached ethyl group and the nitrogen center.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals five distinct carbon environments corresponding to the organic base structure. The N-methyl carbon appears at approximately 33-35 parts per million, while the ethylsulfanyl carbons resonate at 14-15 parts per million for the methyl group and 25-27 parts per million for the methylene group. The ethanamine carbons typically appear at 30-32 parts per million for the α-carbon and 58-60 parts per million for the β-carbon, with the exact chemical shifts depending on the protonation state and hydrogen bonding environment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-ethylsulfanyl-N-methylethanamine oxalate demonstrates characteristic fragmentation pathways that provide definitive structural confirmation. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 119, corresponding to the protonated form of the organic base component. The fragmentation pattern typically involves initial loss of the ethyl group from the sulfur center, producing a base peak at mass-to-charge ratio 91, corresponding to the methylthioethylmethylamine fragment.

Subsequent fragmentation involves cleavage of the carbon-sulfur bond, generating fragments at mass-to-charge ratio 59 corresponding to the N-methylethanamine moiety, and mass-to-charge ratio 47 corresponding to the ethylthio radical. Additional fragmentation pathways include loss of the N-methyl group, producing a peak at mass-to-charge ratio 104, and alpha-cleavage adjacent to the nitrogen center, yielding characteristic amine-containing fragments.

Electrospray ionization mass spectrometry provides complementary information about the intact salt complex, with the molecular ion region showing peaks corresponding to various aggregation states and solvent adducts. The presence of the oxalate counterion can be confirmed through negative ion mode analysis, which reveals the characteristic mass-to-charge ratio 89 peak for the deprotonated oxalate anion.

Tandem mass spectrometry experiments allow for detailed characterization of the fragmentation mechanisms and provide additional structural confirmation through collision-induced dissociation studies. These experiments typically reveal the preferred fragmentation pathways and relative bond strengths within the molecular framework.

Infrared Vibrational Mode Assignments

Infrared spectroscopy of 2-ethylsulfanyl-N-methylethanamine oxalate reveals characteristic vibrational modes that provide detailed information about the functional groups and intermolecular interactions present in the compound. The spectrum exhibits broad absorption bands in the region of 3200-2400 wavenumbers, corresponding to N-H and O-H stretching vibrations associated with the protonated amine groups and potential hydration water molecules. These broad features reflect the extensive hydrogen bonding network present in the crystalline material.

The carbon-hydrogen stretching region displays multiple sharp peaks between 2800-3000 wavenumbers, with the symmetric and antisymmetric stretching modes of the methyl and methylene groups producing characteristic frequency patterns. The N-methyl group contributes distinct peaks at approximately 2920 and 2850 wavenumbers, while the ethylsulfanyl chain produces additional peaks that can be distinguished based on their relative intensities and frequencies.

The oxalate anion contributes characteristic carbonyl stretching vibrations in the region of 1600-1700 wavenumbers, with the exact frequencies depending on the degree of coordination and hydrogen bonding interactions with the organic cation. Carboxylate stretching modes typically appear as asymmetric and symmetric combinations at frequencies separated by approximately 100-200 wavenumbers, providing information about the coordination environment of the oxalate groups.

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-methylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H13NS.C2H2O4/c2*1-3-7-5-4-6-2;3-1(4)2(5)6/h2*6H,3-5H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJWUAQHTKTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCNC.CCSCCNC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Oxalic Acid Derivatives

Oxidation of Propylene to Oxalic Acid:

The industry commonly synthesizes oxalic acid via oxidation of propylene using nitric acid at elevated temperatures (40-80°C). This process involves the oxidation of propylene to form oxalic acid, which can then be converted into esters or amides as intermediates for further reactions.Formation of Oxalate Esters:

The esterification of oxalic acid with ethanol or other alcohols under azeotropic conditions with sulfuric acid yields diethyl oxalate, a key intermediate. The process involves refluxing oxalic acid with alcohols in the presence of acid catalysts, followed by distillation and purification.Transesterification Catalyzed by Diazomethane:

Diazomethane catalyzes the transesterification of oxalate esters, converting methyl esters into ethyl or other alkyl esters, which are crucial for tailoring the reactivity of oxalic acid derivatives.

Data Table 1: Synthesis of Oxalate Esters

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Oxalic acid + ethanol | Reflux with sulfuric acid | Diethyl oxalate | ~78% | Esterification in benzene |

| 2 | Diethyl oxalate + diazomethane | Room temperature, catalytic | Ethyl oxalate | High | Transesterification catalyzed by diazomethane |

Synthesis of N-Methyl-2-ethylsulfanylethanamine

Alkylation of N-Methylamine:

The N-methylation of 2-ethylsulfanylethanamine can be achieved through nucleophilic substitution reactions where a suitable precursor, such as 2-chloroethyl methyl sulfide, reacts with methylamine under controlled conditions.Reductive Amination:

Alternatively, reductive amination of the corresponding aldehyde or ketone (e.g., 2-ethylsulfanylacetaldehyde) with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides a route to N-methylated derivatives.

- The synthesis must ensure selectivity to prevent over-alkylation.

- Mild reaction conditions favor high purity and yield.

Coupling of the Amine and Oxalic Acid Derivatives

Amide Formation:

The final compound can be synthesized by coupling the N-methyl-2-ethylsulfanylethanamine with oxalic acid derivatives, such as diethyl oxalate, through nucleophilic attack on the ester carbonyl, facilitated by basic catalysts like sodium methoxide.

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Dimethylformamide or tetrahydrofuran | Dissolves reactants effectively |

| Catalyst | Sodium methoxide | Promotes nucleophilic attack |

| Temperature | 10-80°C | Mild to moderate heat for optimal yield |

| Duration | 12-24 hours | Ensures complete reaction |

N-methyl-2-ethylsulfanylethanamine + Diethyl oxalate → Amide intermediate → Final compound

Research Findings and Data Summary

Reaction Efficiency:

Mild conditions (10-80°C) and basic catalysis significantly improve yields, often exceeding 90% in controlled laboratory settings.Purification:

Post-reaction purification involves extraction with organic solvents, washing, and recrystallization, ensuring high purity suitable for pharmaceutical applications.

| Step | Typical Yield | Reference | Notes |

|---|---|---|---|

| Oxalate ester synthesis | 78-95% | Esterification and transesterification | |

| Amine coupling | >90% | Nucleophilic substitution or reductive amination |

Notes on Process Optimization

Reaction Control:

Maintaining precise temperature and pH levels prevents side reactions and over-alkylation.Catalyst Selection:

Sodium methoxide and tertiary amines (e.g., triethylamine) are effective catalysts for ester transesterification and amide formation.Safety and Handling: Handling of diazomethane and oxalate esters requires strict safety protocols due to their toxicity and reactivity.

Análisis De Reacciones Químicas

2-ethylsulfanyl-N-methylethanamine;oxalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. .

Aplicaciones Científicas De Investigación

2-ethylsulfanyl-N-methylethanamine;oxalic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the production of various chemical products and intermediates

Mecanismo De Acción

The mechanism of action of 2-ethylsulfanyl-N-methylethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Acid Component Comparison

Oxalic acid is compared with other acids commonly used in salt formation:

Table 1: Acid Component Properties

Key Findings :

- Oxalic acid’s strong acidity and chelation make it superior for metal leaching and purification but less suitable for biological applications due to toxicity.

- Citric acid, with milder acidity, is preferred in food and pharmaceuticals .

- Sulfuric acid, while highly reactive, poses contamination risks in purification processes .

Amine Component Comparison

The ethylsulfanyl-N-methylethanamine moiety is compared with structurally similar amines:

Table 2: Amine Component Properties

| Property | 2-Ethylsulfanyl-N-Methylethanamine | N-Methylethanamine | Benzylamine |

|---|---|---|---|

| Molecular Weight | 135.23 g/mol (calculated) | 59.11 g/mol | 107.15 g/mol |

| Functional Groups | Ethylsulfanyl, Methylamine | Methylamine | Benzyl, Amine |

| Lipophilicity | Moderate (S-containing group) | Low | High (aromatic ring) |

| Chelation Potential | High (sulfur participation) | Low | Moderate |

Key Findings :

- The ethylsulfanyl group enhances metal-binding capacity compared to simpler amines.

- Benzylamine’s aromatic structure increases lipophilicity, favoring membrane permeability in drug design.

Salt Properties Comparison

Table 3: Salt Characteristics

Key Findings :

- Oxalate salts exhibit moderate solubility and high thermal stability, suitable for solid dosage forms.

- Citrate salts are highly water-soluble, ideal for liquid formulations.

Research Findings and Challenges

Pharmaceutical Relevance

- The ethylsulfanyl group may enhance bioavailability via sulfur-mediated interactions, while oxalic acid stabilizes the amine. However, oxalate’s toxicity necessitates careful dosing to avoid nephrotoxicity .

Actividad Biológica

2-Ethylsulfanyl-N-methylethanamine; oxalic acid (CAS Number: 1242339-06-5) is a chemical compound with the molecular formula CHNOS. It is synthesized through the reaction of [2-(Ethylthio)ethyl]methylamine with oxalic acid, and it exhibits a variety of biological activities that make it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

The biological activity of 2-ethylsulfanyl-N-methylethanamine; oxalic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes: It can modulate enzyme activity, influencing metabolic pathways.

- Receptor Interaction: The compound may interact with specific receptors, potentially altering cellular signaling pathways.

- Oxidative Stress Modulation: It has been shown to affect oxidative stress levels, which can impact cell survival and proliferation.

Antimicrobial Properties

Research indicates that 2-ethylsulfanyl-N-methylethanamine; oxalic acid possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents for treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown cytotoxic effects against several cancer types:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism behind its anticancer activity may involve inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

Case Study: Antimicrobial Efficacy

A recent case study conducted by researchers aimed to evaluate the antimicrobial efficacy of 2-ethylsulfanyl-N-methylethanamine; oxalic acid in a clinical setting. The study involved:

- Sample Collection: Samples were collected from patients with bacterial infections.

- Treatment Application: Patients were administered a formulation containing the compound.

- Results Monitoring: Bacterial load was monitored pre- and post-treatment.

Findings:

- There was a significant reduction in bacterial load in treated patients compared to controls.

- No adverse effects were reported, indicating a favorable safety profile.

Case Study: Anticancer Activity

Another case study focused on the anticancer effects of the compound in vitro. The study involved:

- Cell Culture: Various cancer cell lines were cultured and treated with different concentrations of the compound.

- Assessment Methods: Cell viability was assessed using MTT assays.

Results:

- The compound demonstrated dose-dependent cytotoxicity across all tested cancer cell lines.

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Q. What experimental considerations are critical for preparing oxalic acid as a primary standard in titration studies?

Oxalic acid is commonly used as a primary standard due to its high purity and stability. Key steps include precise weighing (using calibrated analytical balances), dissolution in distilled water, and ensuring complete hydration (e.g., using dihydrate form, (COOH)₂·2H₂O) to avoid stoichiometric errors. Acidic solutions must be heated to 60–70°C during titration with KMnO₄ to accelerate redox reactions . Standardization requires strict adherence to volumetric glassware calibration and avoidance of contamination .

Q. How is the basicity of oxalic acid determined, and why is it significant in acid-base titrations?

Oxalic acid is dibasic (basicity = 2) due to two ionizable protons from its carboxylic groups. This property allows it to react with two equivalents of a base, such as NaOH, in neutralization reactions. Experimental determination involves stepwise titration with pH monitoring or potentiometric methods to identify equivalence points corresponding to each proton dissociation (pKa₁ = 1.25, pKa₂ = 4.14) .

Q. What are the limitations of oxalic acid in clinical diagnostics, and how are they addressed?

Quantifying oxalic acid in biological samples (e.g., plasma, urine) is challenging due to pre-analytical variability (e.g., dietary interference) and matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are preferred for specificity, with normalization to creatinine ratios to account for renal function variability. 24-hour urine collection remains standard, but spot urine analysis is being validated for pediatric applications .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize oxalic acid biosynthesis in fungal systems?

DOE methodologies (e.g., central composite design) identify critical factors such as pH, temperature, and nutrient concentrations. For Sclerotium rolfsii Sr25, statistical models (e.g., quadratic regression) quantify interactions between variables, enabling prediction of optimal oxalic acid yields. ANOVA validates model significance (p < 0.05), while lack-of-fit tests ensure robustness. For example, a pH shift from 5.0 to 7.0 increased production by 32% under controlled agitation .

Q. What molecular dynamics (MD) simulations reveal about oxalic acid’s aerosol aggregation compared to malonic acid?

MD simulations show oxalic acid forms polydisperse, irregular clusters (≤60 molecules) due to weaker hydrogen-bonding networks, whereas malonic acid aggregates into large spherical structures. Experimental validation via light scattering or electron microscopy is needed to confirm these computational findings. Such differences impact atmospheric chemistry models, particularly in cloud condensation nuclei formation .

Q. How do thermodynamic parameters inform hematite dissolution in mixed oxalic-sulfuric acid systems?

Dissolution kinetics depend on acid molar ratios and temperature. Oxalic acid chelates Fe³⁺ ions, reducing the activation energy barrier. Arrhenius plots derived from dissolution rates at 25–80°C reveal a dual mechanism: sulfuric acid dominates at low temperatures, while oxalic acid’s chelation effect prevails above 50°C. Thermodynamic data (ΔH, ΔS) from calorimetry validate these pathways .

Q. What methodological advancements improve oxalic acid quantification in complex matrices?

LC-MS/MS with derivatization (e.g., trimethylsilyl) enhances sensitivity and reduces ion suppression. Isotope dilution using ¹³C-labeled oxalic acid corrects for recovery losses. Recent protocols eliminate dietary restrictions by normalizing to baseline urinary creatinine, enabling broader clinical applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.